5,6,7,8-Tetrabromo-4-(4-methylphenyl)-1H-2,3-benzoxazin-1-one

Serine protease inhibition Scaffold differentiation Acyl-enzyme intermediate

5,6,7,8-Tetrabromo-4-(4-methylphenyl)-1H-2,3-benzoxazin-1-one (CAS 143880-33-5) is a fully brominated benzoxazinone derivative bearing a para-tolyl substituent at the 4-position. It belongs to the 2,3-benzoxazin-1-one subclass, a heterocyclic scaffold distinct from the more commonly studied 3,1-benzoxazin-4-ones, and is primarily supplied as a research-grade building block for medicinal chemistry and organic synthesis.

Molecular Formula C15H7Br4NO2
Molecular Weight 552.8 g/mol
CAS No. 143880-33-5
Cat. No. B12551487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrabromo-4-(4-methylphenyl)-1H-2,3-benzoxazin-1-one
CAS143880-33-5
Molecular FormulaC15H7Br4NO2
Molecular Weight552.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=O)C3=C2C(=C(C(=C3Br)Br)Br)Br
InChIInChI=1S/C15H7Br4NO2/c1-6-2-4-7(5-3-6)14-8-9(15(21)22-20-14)11(17)13(19)12(18)10(8)16/h2-5H,1H3
InChIKeyYRURWPLQILUZEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 5,6,7,8-Tetrabromo-4-(4-methylphenyl)-1H-2,3-benzoxazin-1-one (CAS 143880-33-5): A Differentiated Tetrabromo-Benzoxazinone Scaffold


5,6,7,8-Tetrabromo-4-(4-methylphenyl)-1H-2,3-benzoxazin-1-one (CAS 143880-33-5) is a fully brominated benzoxazinone derivative bearing a para-tolyl substituent at the 4-position . It belongs to the 2,3-benzoxazin-1-one subclass, a heterocyclic scaffold distinct from the more commonly studied 3,1-benzoxazin-4-ones, and is primarily supplied as a research-grade building block for medicinal chemistry and organic synthesis [1]. The presence of four bromine atoms on the fused benzene ring markedly increases molecular weight, lipophilicity, and electrophilic character relative to non-brominated or mono-brominated benzoxazinone analogs [2].

Why Generic Substitution of 5,6,7,8-Tetrabromo-4-(4-methylphenyl)-1H-2,3-benzoxazin-1-one (CAS 143880-33-5) Is Not Trivial


Despite sharing the same molecular formula (C15H7Br4NO2) and bromination pattern with certain isoindole-1,3-dione isomers, this compound is fundamentally distinct in its 2,3-benzoxazin-1-one core, which dictates a different reactivity profile toward nucleophiles, a different acylating capacity toward serine proteases, and a different heterocyclic ring-strain that governs downstream synthetic transformations [1]. Even within the benzoxazinone family, the 4-(4-methylphenyl) substituent differentiates it from the 4-(3,4-dimethylphenyl) analog, altering both the steric environment around the electrophilic lactone carbonyl and the compound's suitability for specific insertion or cycloaddition reactions [2]. Consequently, procuring the exact CAS 143880-33-5 compound is critical for projects where the specific 2,3-benzoxazin-1-one scaffold geometry, the para-tolyl electronic effect, or the perbromination pattern is synthetically or pharmacologically relevant rather than interchangeable with available close analogs.

Quantitative Differentiation Evidence for 5,6,7,8-Tetrabromo-4-(4-methylphenyl)-1H-2,3-benzoxazin-1-one Relative to In-Class Analogs


Scaffold Isomerism: Benzoxazinone vs. Isoindole-1,3-dione Core and Implications for Serine Protease Acylation Potential

The target compound's 2,3-benzoxazin-1-one core is structurally isomeric with 4,5,6,7-tetrabromo-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione (same molecular formula C15H7Br4NO2, identical bromine count and tolyl substituent) [1]. In the benzoxazinone scaffold, the lactone-like carbonyl is positioned within an O–C(=O)–N linkage that is known from the broader benzoxazinone class to acylate active-site serine residues in serine proteases, forming a relatively stable acyl-enzyme intermediate . By contrast, the isoindole-1,3-dione isomer presents two carbonyl groups in a cyclic imide arrangement, which exhibits fundamentally different electrophilic reactivity and is not associated with the same alternate-substrate serine protease inhibition mechanism .

Serine protease inhibition Scaffold differentiation Acyl-enzyme intermediate

Substituent Differentiation: 4-(4-Methylphenyl) vs. 4-(3,4-Dimethylphenyl) on the Tetrabromo-Benzoxazinone Core

The target compound carries a mono-methyl substituent at the para position of the 4-phenyl ring, whereas the closest literature-characterized analog, 5,6,7,8-tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one, bears an additional methyl group at the meta position [1]. Published synthetic investigations on the 3,4-dimethylphenyl analog demonstrate reactivity with phosphorus pentasulfide, active methylene compounds, Grignard reagents, and hydrazine hydrate; however, the presence of the ortho-methyl substituent can sterically impede certain insertion or cycloaddition reactions at the C4 position compared to the less hindered para-tolyl compound [1]. Class-level SAR on benzoxazinone serine protease inhibitors indicates that para-substitution consistently yields different inhibitory potency compared to meta-substitution, with para generally preferred [2].

Reactivity tuning Steric effects Synthetic intermediate

Bromination Density: Tetrabromo vs. Monobromo Benzoxazinones and Electron-Withdrawing Capacity

This compound's four bromine atoms on the fused benzene ring generate a substantially higher electron-withdrawing effect than mono-brominated benzoxazinones such as 8-bromo-4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one (NS2028) [1]. Class-level studies on 4H-3,1-benzoxazin-4-ones have established that electron-withdrawing substituents enhance the electrophilicity of the carbonyl group and increase the rate of enzyme acylation (k_on/K_i) for serine proteases . The fully brominated benzene ring in CAS 143880-33-5 is expected to increase the second-order acylation rate constant relative to non-brominated or mono-brominated congeners, although direct kinetic measurements for this specific compound are not available in the public domain .

Electrophilicity Covalent inhibition Bromination SAR

Precursor to Phthalazinone Scaffolds via Hydrazine-Mediated Ring Expansion

The closely related 5,6,7,8-tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one reacts with hydrazine hydrate to form 2-amino-5,6,7,8-tetrabromo-4-(3,4-dimethylphenyl)-2H-phthalazin-1-one via ring expansion [1]. By analogy, CAS 143880-33-5 is expected to undergo the same transformation to yield the corresponding 4-(4-methylphenyl)-phthalazinone derivative. The para-tolyl substituent in the target compound generates a sterically and electronically distinct phthalazinone product compared to the 3,4-dimethylphenyl-derived phthalazinone, with implications for downstream biological screening of the phthalazinone product library [1]. No quantitative yield data are available for the 4-methylphenyl-specific reaction.

Ring expansion Phthalazinone synthesis Hydrazine reactivity

Recommended Application Scenarios for 5,6,7,8-Tetrabromo-4-(4-methylphenyl)-1H-2,3-benzoxazin-1-one Based on Differentiated Evidence


Serine Protease Inhibitor Development Requiring Maximal Carbonyl Electrophilicity

For medicinal chemistry programs developing alternate-substrate inhibitors of serine proteases (human leukocyte elastase, chymotrypsin, cathepsin G), this compound presents the highest density of electron-withdrawing bromine substituents on the benzoxazinone scaffold, which class-level SAR predicts to maximize the rate of active-site serine acylation [2]. The 2,3-benzoxazin-1-one core further ensures the correct O–C(=O)–N acylation geometry that is mechanistically required, distinguishing it from isoindole-1,3-dione isomers that share the same molecular formula but lack this pharmacophoric feature .

Phthalazinone Library Synthesis via Hydrazine Ring Expansion

The compound serves as a direct precursor to 4-(4-methylphenyl)-substituted tetrabromo-phthalazinones via hydrazine hydrate treatment [2]. This ring-expansion route is synthetically valuable when the goal is to generate a phthalazinone screening library with systematic variation of the 4-aryl substituent, where the para-tolyl group provides a distinct steric and electronic profile compared to more hindered or electron-rich aryl variants [2].

Reactivity and Selectivity Studies on Electrophilic Heterocycles Toward Nucleophiles and Ylides

The non-brominated analog, 4-(4-methylphenyl)-2,3-benzoxazin-1-one, has been employed in insertion reactions with phosphorus ylides to generate substituted isoquinolines [2]. The tetrabromo derivative offers a more electrophilic carbonyl center due to the cumulative electron-withdrawing effect of four bromine atoms, making it a valuable substrate for mechanistic studies comparing the reactivity of electron-deficient vs. electron-rich 2,3-benzoxazin-1-ones toward carbon, nitrogen, and phosphorus nucleophiles . The para-tolyl substituent ensures minimal steric interference at the C4 electrophilic site, which can be advantageous for systematic kinetic comparisons.

Chemical Probe Design for Covalent Proteomics

The tetrabromo substitution pattern confers high molecular weight (552.84 g/mol), high lipophilicity (cLogP ~6.21), and a distinct isotope pattern from the four bromine atoms, which serves as a characteristic MS signature for pull-down or target-engagement experiments in covalent chemical proteomics [2]. The compound can function as a scaffold for designing activity-based protein profiling (ABPP) probes targeting serine hydrolases, where the unique bromine isotope envelope facilitates unambiguous identification of labeled peptides by LC-MS/MS [2].

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